molecular formula C29H42N4 B12041086 3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12041086
M. Wt: 446.7 g/mol
InChI Key: ZEEQWLAUCKRMRY-UHFFFAOYSA-N
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Description

3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C29H42N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. The process may include the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved by reacting a suitable benzimidazole derivative with a pyridine derivative in the presence of a catalyst.

    Alkylation: Introduction of the methyl and pentyl groups can be done through alkylation reactions using alkyl halides.

    Amination: The undecylamino group is introduced via nucleophilic substitution using an appropriate amine.

    Cyanation: The carbonitrile group is introduced through cyanation reactions using reagents like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H42N4

Molecular Weight

446.7 g/mol

IUPAC Name

3-methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H42N4/c1-4-6-8-9-10-11-12-13-17-21-31-28-24(18-14-7-5-2)23(3)25(22-30)29-32-26-19-15-16-20-27(26)33(28)29/h15-16,19-20,31H,4-14,17-18,21H2,1-3H3

InChI Key

ZEEQWLAUCKRMRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCCCC

Origin of Product

United States

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